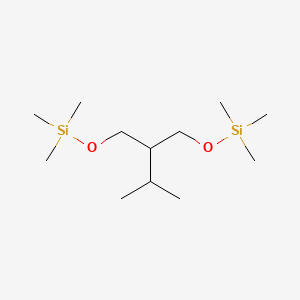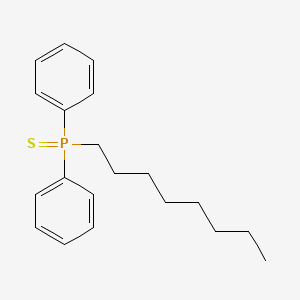
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes an octyl group, two phenyl groups, and a sulfanylidene-lambda~5~-phosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . For example, the reaction of octylmagnesium bromide with diphenylchlorophosphine can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its parent phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
科学的研究の応用
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. The compound’s unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
Similar compounds to octyl(diphenyl)sulfanylidene-lambda~5~-phosphane include other organophosphorus compounds such as:
Triphenylphosphine: A widely used ligand in catalysis with three phenyl groups.
Diphenylphosphine oxide: An oxidized derivative with similar structural features.
Phosphine sulfides: Compounds with a sulfur atom bonded to phosphorus, similar to the sulfanylidene group in this compound.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
114768-15-9 |
|---|---|
分子式 |
C20H27PS |
分子量 |
330.5 g/mol |
IUPAC名 |
octyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27PS/c1-2-3-4-5-6-13-18-21(22,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
InChIキー |
SQSCZRCZVCLPPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
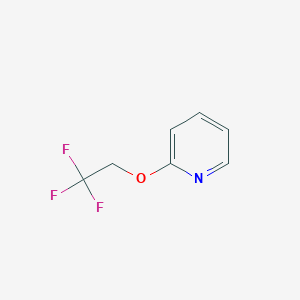

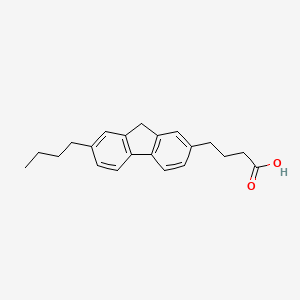
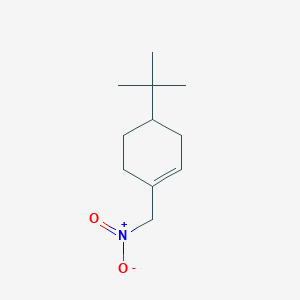

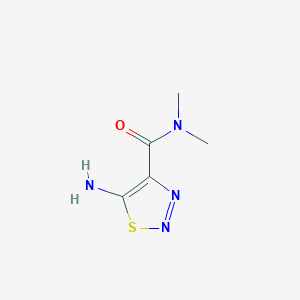
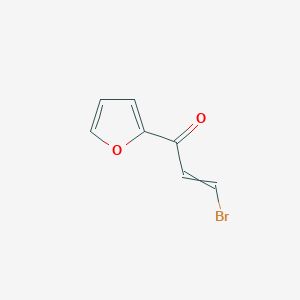
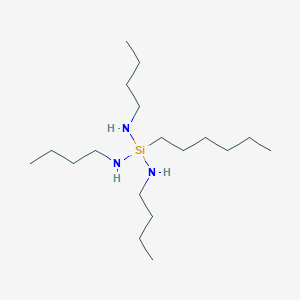

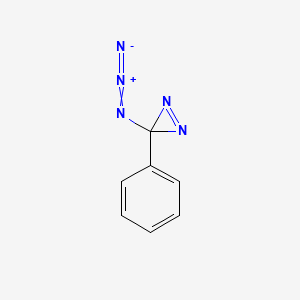
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
